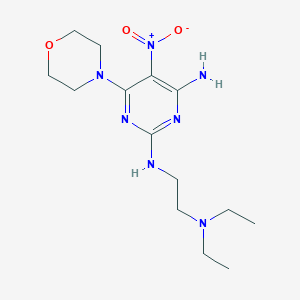

N2-(2-(diethylamino)ethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N2-(2-(diethylamino)ethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine” is a complex organic compound. The name suggests it contains functional groups such as diethylamino, morpholino, and nitropyrimidine .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .

Aplicaciones Científicas De Investigación

Synthesis of Novel Chemical Entities

The synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid, utilizes chiral N1-protected vicinal diamines derived from amino acids condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone. This process highlights the compound's role in generating stereospecifically synthesized entities with high enantiomeric purity, demonstrating its utility in the creation of complex molecular structures (S. W. Bailey, R. Chandrasekaran, & J. Ayling, 1992).

Molecular-Electronic Structure Correlations

Investigations into osmium(V) hydrazido complexes' mechanism and molecular-electronic structure correlations employed secondary amines including morpholine, showcasing the compound's relevance in understanding bonding and redox chemistry. This research aids in elucidating the intricate relationships between molecular structure and electronic properties, contributing to the broader field of inorganic chemistry and its applications (M. H. Huynh et al., 2000).

Antitumor Potential

A study on the synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents showcased the antiproliferative activity of these compounds against L1210 and H.Ep.2 cells in vitro. This emphasizes the compound's role in medicinal chemistry, particularly in the development of new therapeutic agents with potential antitumor activity (M. D. Thompson et al., 1997).

Biochemical Interactions and DNA Damage Protection

Polyphenols have been shown to protect against N-nitrosamines and benzo(a)pyrene-induced DNA damage in HepG2 human hepatoma cells. This research points to the potential of compounds like N2-(2-(diethylamino)ethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine in combination with dietary polyphenols for reducing carcinogenic effects, highlighting a possible intersection between chemical research and nutritional science (M. E. Delgado et al., 2008).

Propiedades

IUPAC Name |

2-N-[2-(diethylamino)ethyl]-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N7O3/c1-3-19(4-2)6-5-16-14-17-12(15)11(21(22)23)13(18-14)20-7-9-24-10-8-20/h3-10H2,1-2H3,(H3,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDFLLUWROXGBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC(=C(C(=N1)N2CCOCC2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate](/img/structure/B2964466.png)

![L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)-](/img/structure/B2964467.png)

![1-[(4-Methylphenyl)methyl]-3'-[4-(propan-2-yl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2964473.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2964475.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2964476.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2964478.png)